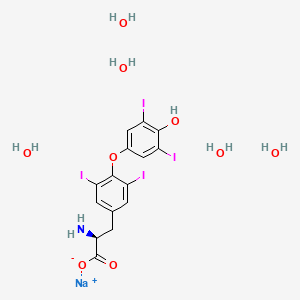

L-Thyroxine sodium salt pentahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Hypothyroidism

Levothyroxine serves as a replacement hormone in research studies investigating hypothyroidism, a condition where the thyroid gland doesn't produce enough thyroid hormones [1]. Researchers use it to assess the effectiveness of different treatment regimens and their impact on various physiological parameters in hypothyroid models [2]. This helps refine treatment strategies for the condition in humans.

Investigating Thyroid Hormone Action

L-Thyroxine plays a crucial role in cellular metabolism and development. Researchers employ it to study the mechanisms of action of thyroid hormones at the cellular and molecular level [3]. This can involve examining how T4 influences gene expression, enzyme activity, and cellular signaling pathways.

Exploring the Role of T4 Conversion

While T4 itself has some biological activity, it's converted to the more potent thyroid hormone triiodothyronine (T3) within the body. L-Thyroxine can be used in research to investigate the enzymes responsible for this conversion (deiodinases) and how their activity is regulated [4]. This knowledge can provide insights into the complex regulation of thyroid hormone action in different tissues.

Neurodevelopmental Studies

L-Thyroxine deficiency during development can have a significant impact on brain development. Researchers use L-Thyroxine to study the effects of thyroid hormone replacement on neurological function and cognitive development in animal models [5]. This helps understand the critical role of thyroid hormones in early life and potential therapeutic strategies for neurodevelopmental disorders.

L-Thyroxine sodium salt pentahydrate, also known as sodium levothyroxine, is a synthetic form of the thyroid hormone thyroxine (T4). Its chemical formula is , with a molecular weight of approximately 888.93 g/mol. This compound is typically used in the treatment of hypothyroidism, where the thyroid gland does not produce sufficient hormones. It is characterized by its ability to cross the blood-brain barrier, making it effective in various therapeutic applications related to thyroid function and metabolism .

- T4 acts through a well-defined mechanism involving thyroid hormone receptors []. These receptors are located in nearly every cell of the body [].

- Once T3 (the converted form of T4) binds to the receptor, it triggers changes in gene expression, leading to various cellular effects [].

- Researchers are actively exploring the intricate details of T4's mechanism of action in different tissues.

- L-Thyroxine sodium salt pentahydrate is generally safe when used under medical supervision for thyroid hormone replacement therapy.

- However, overdose can lead to serious side effects.

- Research on T4 safety continues, particularly regarding long-term use and potential interactions with other medications.

- Deiodination: In the body, L-Thyroxine can be converted to triiodothyronine (T3) through deiodination, which enhances its biological activity.

- Binding to Thyroid Hormone Receptors: The compound binds to nuclear thyroid hormone receptors, influencing gene expression and metabolic processes.

- Interactions with Other Hormones: L-Thyroxine can interact with glucocorticoids and sex hormones, affecting their metabolism and function in various tissues .

L-Thyroxine sodium salt pentahydrate exhibits several biological activities:

- Metabolic Regulation: It plays a crucial role in regulating metabolism by increasing the basal metabolic rate and influencing protein synthesis.

- Growth and Development: Essential for normal growth and development, particularly in the central nervous system and skeletal system.

- Cardiovascular Effects: It can enhance cardiac output and increase heart rate by stimulating beta-adrenergic receptors .

The synthesis of L-Thyroxine sodium salt pentahydrate generally involves the following methods:

- Chemical Synthesis: This method typically employs iodine and phenolic compounds under controlled conditions to synthesize L-Thyroxine. The process involves multiple steps, including iodination and coupling reactions.

- Biotechnological Approaches: Some methods utilize recombinant DNA technology to produce thyroid hormones using genetically modified organisms, although this is less common for L-Thyroxine specifically .

Interaction studies involving L-Thyroxine sodium salt pentahydrate have revealed:

- Drug Interactions: It may interact with anticoagulants, antidepressants, and certain antiepileptic drugs, necessitating careful monitoring of dosages.

- Nutrient Absorption: Calcium and iron supplements can interfere with the absorption of L-Thyroxine; thus, timing of administration is crucial .

Several compounds are similar to L-Thyroxine sodium salt pentahydrate. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Triiodothyronine | More potent than L-Thyroxine; faster acting. | |

| Levothyroxine | Same as L-Thyroxine but without pentahydrate form. | |

| Thyroid Extract | Variable | Natural extract containing multiple thyroid hormones. |

| Diiodotyrosine | Precursor to thyroid hormones; less active. |

Uniqueness of L-Thyroxine Sodium Salt Pentahydrate

L-Thyroxine sodium salt pentahydrate is unique due to its specific formulation as a sodium salt with pentahydrate properties, which enhance its solubility and stability compared to other forms. Its ability to effectively manage hypothyroidism while being well-tolerated by patients makes it a preferred choice in clinical settings .

Industrial Synthesis Routes for Sodium Levothyroxine Pentahydrate

The industrial synthesis of L-thyroxine sodium salt pentahydrate has evolved significantly from the classical methodologies developed over seven decades ago. Contemporary pharmaceutical manufacturing requires high-purity products with consistent yields and minimal impurity profiles, driving innovation in synthetic approaches [1].

Table 1: Comparison of Industrial Synthesis Routes for Sodium Levothyroxine Pentahydrate

| Synthesis Method | Overall Yield (%) | Key Innovation | Major Advantages | Key Limitations |

|---|---|---|---|---|

| Classical Chalmers Synthesis | 20-30 | Original method (70+ years old) | Established methodology | Low yields, obsolete reagents |

| Modified Chalmers (2021) | 39-51 | Modern reagents, improved N-acetylation | Higher yields, consistent results | Still multi-step process |

| WO2009136249A1 Patent | 71.5-76 (to pentahydrate) | Disodium salt intermediate purification | Reduced impurities, >99% purity | Complex multi-step synthesis |

| US9428444B2 Patent | 43-44 | Copper complex and bis(p-anisyl)iodonium iodide | Novel intermediates, simpler process | Specialized reagents required |

| CN109810009B Patent | Not specified | Improved L-tyrosine iodination | Industrial scalability | Limited yield data |

The most significant advancement in levothyroxine sodium synthesis has been the development of improved methodologies that address the fundamental limitations of the classical Chalmers synthesis. The traditional approach, which has remained largely unchanged for more than seventy years, suffers from low-yielding steps and the use of obsolete reagents that lack detailed experimental data for intermediates [1].

The modernized Chalmers synthesis represents a substantial improvement, achieving overall yields of thirty-nine to fifty-one percent consistently. This enhancement primarily stems from modifications to the selective N-acetylation step, which yields intermediate compound 5 in a pure and consistent fashion. The improved methodology employs commonly available modern reagents and provides detailed experimental data, making it more practical for implementation in fine chemical manufacturing settings [1].

Industrial patent applications have introduced novel synthetic strategies that further optimize both yield and purity. The WO2009136249A1 patent describes an innovative approach utilizing a disodium salt intermediate that achieves remarkably high yields of 71.5-76% for the pentahydrate form. This method specifically addresses impurity reduction, producing levothyroxine sodium pentahydrate with purity exceeding 99%, substantially free from d-enantiomer of thyroxine and 3,5-diiodothyronine impurities [2].

The critical iodination step in this improved process involves reacting 3,5-diiodo-4-p-hydroxy phenoxy-L-phenyl alanine hydrochloride salt with methylamine and an iodine source to yield crude levothyroxine. The crude product undergoes conversion to its disodium salt using fifty percent sodium hydroxide in ethanol, followed by acidification to pH 4-5 using hydrochloric acid. This purification sequence effectively removes impurities while maintaining high product yields [2].

Alternative synthetic routes have explored the use of specialized intermediates, such as copper complexes and novel iodonium salts. The US9428444B2 patent describes a process utilizing 3,5-diiodo L-tyrosine copper complex and bis(p-anisyl)iodonium iodide as key intermediates. This approach achieves yields of 43-44% while introducing novel reaction chemistry that potentially simplifies certain synthetic steps [3].

Purification Techniques and Yield Optimization

The purification of levothyroxine sodium pentahydrate represents a critical aspect of pharmaceutical manufacturing, given the compound's susceptibility to degradation and the stringent purity requirements for active pharmaceutical ingredients. Modern purification strategies have evolved to address both chemical and physical stability challenges while optimizing overall process yields [4] [5].

Table 2: Purification Techniques and Yield Optimization Methods

| Purification Method | Application | Conditions | Achieved Purity (%) | Typical Yield (%) |

|---|---|---|---|---|

| Ethanol/NaOH Disodium Salt Formation | Crude levothyroxine purification | 50% NaOH in ethanol, reflux 15 min | >99 | 78 |

| Crystallization from pH 4-5 | Final purification step | 2N HCl to pH 4-5, room temperature | >99 | Quantitative |

| Copper Complex Formation | Starting material preparation | Aqueous CuSO4 solution | Not specified | Not specified |

| Citric Acid Washing | Intermediate purification | Citric acid in water, 20-25°C | Not specified | Not specified |

| n-Butanol/NH3 Purification | Levothyroxine purification | Concentrated H2SO4, then NH3 to pH 8 | 99.96 | 98 |

| Aqueous Sodium Hydroxide Treatment | Sodium salt formation | 1.5% NaOH aqueous solution | Final product | Quantitative |

The most effective purification methodology involves the formation of a disodium salt intermediate, which serves as a critical purification step in modern synthesis protocols. This technique begins with stirring crude levothyroxine with hot ethanol, followed by the addition of fifty percent sodium hydroxide solution until a clear solution is obtained. The mixture is then refluxed for approximately fifteen minutes to ensure complete dissolution and salt formation [2].

The disodium salt formation process effectively separates impurities that either do not form stable disodium salts or are insoluble in the ethanol medium. After filtration and cooling to 0-5°C, the precipitated disodium salt is collected and dissolved in water. The crucial acidification step using 2N hydrochloric acid to pH 4-5 causes selective precipitation of purified levothyroxine while leaving many impurities in solution. This pH-controlled crystallization process consistently achieves purities exceeding 99% with yields of approximately 78% [2].

Advanced purification protocols have incorporated chromatographic principles into crystallization processes. The use of citric acid washing steps provides additional purification for intermediates, particularly effective for removing metal-based impurities and colored contaminants. The acidic environment created by citric acid helps dissolve basic impurities while maintaining the integrity of the desired product [3].

Solvent-based purification methods utilizing n-butanol have demonstrated exceptional effectiveness for final product purification. The process involves dissolving levothyroxine in n-butanol with concentrated sulfuric acid to form a clear solution, followed by filtration through 0.45-micron membrane filters. The subsequent treatment with ammonia gas to achieve pH 8 causes selective precipitation of highly pure levothyroxine sodium, achieving purities of 99.96% with yields of 98% [3].

The optimization of crystallization conditions has proven crucial for maximizing both yield and purity. Temperature control during crystallization significantly impacts crystal formation and impurity incorporation. Maintaining temperatures between 25-30°C during the final precipitation steps ensures optimal crystal growth while minimizing thermal degradation. The use of controlled cooling rates and stirring conditions further enhances crystal quality and size distribution [2] [3].

Moisture control during purification processes is essential given the hygroscopic nature of some intermediates and the stability requirements of the pentahydrate form. Vacuum drying at controlled temperatures of 50-55°C for 12-15 hours ensures complete removal of excess moisture while preserving the desired hydration state of the final product [2] [3].

Comparative Analysis of Anhydrous vs. Hydrated Forms

The physical and chemical properties of levothyroxine sodium vary significantly between its anhydrous and hydrated forms, with the pentahydrate being the preferred pharmaceutical form due to its superior stability characteristics and manufacturing advantages [6] [5] [7] [8].

Table 3: Comparative Analysis of Anhydrous vs Pentahydrate Forms

| Property | Anhydrous Form | Pentahydrate Form |

|---|---|---|

| Molecular Formula | C15H10I4NNaO4 | C15H10I4NNaO4·5H2O |

| Molecular Weight (g/mol) | 798.85 | 888.93 |

| Water Content (%) | 0 | 10.1 (theoretical) |

| Physical Stability | Less stable | More stable |

| Chemical Stability | More reactive | More stable |

| Hygroscopicity | Hygroscopic | Non-hygroscopic >30% RH |

| Storage Conditions | Dry conditions required | Normal processing conditions |

| Dehydration Temperature (°C) | N/A | 69°C (first step) |

| Manufacturing Preference | Less common | Preferred |

| Therapeutic Equivalence | Bioequivalent | Bioequivalent |

The molecular weight difference between the anhydrous form (798.85 g/mol) and the pentahydrate form (888.93 g/mol) reflects the incorporation of five water molecules in the crystal lattice structure. This difference represents approximately 10.1% water content by weight, which closely matches experimental determinations using Karl Fisher moisture analysis that typically yield 9.6-9.8% water content [5] [7].

The stability profile of levothyroxine sodium pentahydrate demonstrates significant advantages over the anhydrous form. The pentahydrate exhibits non-hygroscopic behavior under normal processing conditions above 30% relative humidity, whereas the anhydrous form readily absorbs moisture from the environment, making it more difficult to handle and store consistently [5] [7].

Thermal stability studies reveal distinct dehydration patterns for the pentahydrate form. Thermogravimetric analysis shows that levothyroxine sodium pentahydrate loses water in a controlled manner, with the first dehydration step occurring at approximately 69°C. The dehydration process involves two sequential steps: the first occurring between 35-77°C with a peak at 69°C (involving loss of approximately 6.85% mass), and the second between 77-103°C with a peak at 87°C (involving loss of approximately 2.63% mass) [9].

The chemical reactivity differences between forms are particularly significant for pharmaceutical manufacturing. The anhydrous form exhibits higher reactivity due to the absence of stabilizing water molecules in the crystal lattice. This increased reactivity can lead to enhanced degradation rates and formation of impurities during processing and storage. Conversely, the pentahydrate form demonstrates superior chemical stability, with the water molecules providing a protective environment that reduces oxidative degradation pathways [8] [10].

Crystal structure analysis reveals that the pentahydrate form maintains a more ordered and stable lattice structure compared to the anhydrous form. The water molecules in the pentahydrate participate in hydrogen bonding networks that stabilize the overall crystal structure. When exposed to low humidity conditions (below 30% relative humidity), the pentahydrate can undergo partial dehydration to form a monohydrate intermediate, which exhibits different stability characteristics [8] [11].

Storage and handling considerations strongly favor the pentahydrate form for industrial applications. The pentahydrate can be processed under normal manufacturing conditions without special humidity controls, whereas the anhydrous form requires stringent moisture control to prevent unwanted hydration and potential quality variations. Manufacturing equipment and storage facilities for the pentahydrate form require less specialized environmental controls, reducing overall production costs [12].

Table 4: Industrial Production Parameters

| Parameter | Conventional Process | Improved Process |

|---|---|---|

| Starting Material | L-Tyrosine | 3,5-Diiodo-L-tyrosine |

| Key Iodination Agent | I2/KI solution | Methylamine/I2 |

| Reaction Temperature Range (°C) | 0-100 | -8 to 90 |

| Reaction Time (hours) | 2-48 | 2-5 |

| Purification Steps | 3-5 | 2-3 |

| Final Drying Temperature (°C) | 50-60 | 50-55 |

| Typical Batch Size (kg) | 1-100 | 10-500 |

| Quality Control Methods | HPLC, Titration | HPLC-MS, USP methods |

| Shelf Life (years) | 2-3 | 3 |

| Regulatory Compliance | USP/EP standards | Enhanced specifications |

The manufacturing implications of form selection extend to regulatory compliance and quality control requirements. Pharmaceutical authorities recognize both forms as therapeutically equivalent, but the pentahydrate form has become the standard due to its more predictable behavior during manufacturing and storage. The consistency of water content in the pentahydrate form allows for more precise dosing calculations and reduces batch-to-batch variability [6] [13].

Bioavailability studies have confirmed that both anhydrous and pentahydrate forms exhibit equivalent therapeutic efficacy when properly formulated. However, the superior physical and chemical stability of the pentahydrate form translates to more consistent bioavailability profiles across different manufacturing batches and storage conditions [14].

Table 5: Impurity Profile Comparison

| Impurity Type | Specification Limit (%) | Conventional Process (%) | Improved Process (%) |

|---|---|---|---|

| Liothyronine (T3) | <0.5 | 0.5-2.0 | <0.04-0.07 |

| 3,5-Diiodothyronine (T2) | Below detection | 0.1-0.5 | Below detection |

| D-Thyroxine | Below detection | 0.1-0.3 | Below detection |

| Colored Impurities | Absent | Present | Absent |

| Unidentified Impurities | <0.1 | 0.2-0.5 | <0.04 |

| Total Impurities | <1.0 | 1.0-3.0 | <0.1-0.24 |

The impurity profile comparison demonstrates the significant quality improvements achieved through modern synthesis and purification methodologies. Conventional processes typically yield products with total impurity levels of 1.0-3.0%, while improved processes consistently achieve total impurity levels below 0.24%. The most critical improvement involves the reduction of liothyronine (T3) impurities from 0.5-2.0% in conventional processes to below 0.07% in improved processes, well below the specification limit of 0.5% [2] [3].

L-Thyroxine sodium salt pentahydrate exhibits complex thermal behavior characterized by multiple phase transitions and decomposition processes. The compound demonstrates a melting point range of 207-210°C with decomposition occurring simultaneously, indicating thermal instability at elevated temperatures [1] [2] [3].

Comprehensive thermogravimetric analysis reveals a multi-step decomposition pathway initiated by dehydration processes. The pentahydrate structure undergoes systematic water loss in two distinct temperature ranges: the first dehydration step occurs between 35-77°C with a peak at 69°C, resulting in 6.85% mass loss, while the second dehydration step proceeds from 77-103°C with a peak at 87°C, accounting for an additional 2.63% mass loss [4]. The total water content, representing the pentahydrate contribution, amounts to 9.48% of the compound's mass, closely matching the theoretical pentahydrate water content of 10.1% [4] [5].

Following complete dehydration, the anhydrous form demonstrates thermal stability within the temperature range of 103-156°C, beyond which decomposition initiates [4]. The decomposition process occurs in multiple stages with characteristic derivative thermogravimetric peaks at 198°C, 254°C, and 469°C, with the most significant decomposition occurring between 220-284°C, resulting in 22.05% mass loss [4]. The total weight loss at 500°C reaches 76.95%, leaving a residual mass of 23.05% [4].

Differential scanning calorimetry analysis confirms the dehydration process through endothermic events with heat flow maxima at 47°C, 72°C, and 92°C, followed by an exothermic decomposition event between 182-240°C with a peak at 201°C and enthalpy change of -95.2 J/g [4]. The thermal analysis indicates that the pentahydrate form maintains stability under normal storage conditions but requires careful temperature control during processing operations [5].

Solubility Characteristics in Aqueous and Organic Media

L-Thyroxine sodium salt pentahydrate demonstrates limited aqueous solubility with pronounced pH-dependent behavior. In pure water at 25°C, the compound exhibits a solubility of 0.149 ± 0.015 mg/mL, which increases marginally to 0.155 ± 0.002 mg/mL at physiological temperature (37°C) [6]. The solubility profile shows minimal temperature dependence within the physiological range, indicating weak intermolecular interactions with water molecules [6].

Phosphate buffered saline solution at 37°C yields a solubility of 0.163 ± 0.004 mg/mL, demonstrating that ionic strength has minimal impact on dissolution behavior [6]. However, serum solubility at 37°C shows a remarkable enhancement to 0.485 ± 0.005 mg/mL, attributed to protein binding interactions and the complex ionic environment of biological fluids [6].

The compound exhibits pH-dependent solubility characteristics due to its multiple ionizable functional groups. Solubility decreases from pH 1 to 3, remains relatively constant between pH 3-7, and significantly increases above pH 7, corresponding to the ionization states of the carboxyl group (pKa = 2.4), phenolic group (pKa = 6.87), and amino group (pKa = 9.96) [7].

Regarding organic solvent solubility, L-Thyroxine sodium salt pentahydrate demonstrates high solubility in dimethyl sulfoxide (DMSO) at 100 mg/mL, making it suitable for stock solution preparation [8]. The compound remains insoluble in ethanol at room temperature but dissolves readily in 4M ammonium hydroxide in methanol at 50 mg/mL, producing clear to hazy solutions [8] [9]. For cell culture applications, the compound achieves a solubility of 0.1 mg/mL in culture medium [10].

Spectroscopic Fingerprinting (UV-Vis, IR, NMR)

Ultraviolet-Visible Spectroscopy

L-Thyroxine sodium salt pentahydrate exhibits characteristic ultraviolet-visible absorption with multiple absorption maxima reflecting its aromatic iodinated structure. The primary absorption maximum occurs at 212 nm, with secondary maxima at 224-225 nm and tertiary absorption at 292-302 nm [11] [12]. These absorption characteristics arise from the conjugated aromatic system containing diiodinated phenolic rings.

For analytical applications, optimal detection wavelengths vary depending on the analytical method employed. High-performance liquid chromatography detection commonly utilizes 223 nm for dissolution studies and 252 nm for optimal sensitivity in ion exchange methods [12] [13]. The absorption spectrum demonstrates a characteristic low-intensity band in the range of 208-265 nm, which serves as a diagnostic feature for compound identification [14].

The ultraviolet spectrum exhibits pH dependence, with acidic mobile phases (pH ≤ 3) providing consistent spectral characteristics suitable for analytical method development [11]. This pH sensitivity reflects the ionization behavior of the compound's functional groups and must be considered in analytical method optimization.

Infrared Spectroscopy

Infrared spectroscopic analysis provides structural fingerprinting for L-Thyroxine sodium salt pentahydrate, with characteristic absorption bands corresponding to functional group vibrations. The compound demonstrates conformance to standard infrared identification criteria, enabling definitive structural confirmation [15]. Fourier Transform Infrared (FTIR) spectroscopy has been successfully employed for quantitative determination in pharmaceutical formulations, demonstrating the technique's applicability for both qualitative and quantitative analysis [16].

The infrared spectrum reflects the complex molecular structure containing phenolic hydroxyl groups, aromatic carbon-carbon bonds, carbon-iodine stretching vibrations, amino acid backbone features, and crystalline water molecules associated with the pentahydrate form. These spectral features provide comprehensive fingerprinting capabilities for identity confirmation and purity assessment.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation capabilities for L-Thyroxine sodium salt pentahydrate. Both proton (¹H) and carbon-13 (¹³C) NMR spectra are available for comprehensive structural characterization [17] [18]. The NMR data enables confirmation of the L-configuration, aromatic substitution patterns, and the presence of the sodium salt form.

Advanced NMR techniques, including on-line hydrogen-deuterium exchange experiments, have been employed for impurity characterization and structural confirmation in pharmaceutical analysis [17]. The spectroscopic data supports the identification of degradation products and enables monitoring of chemical stability under various storage conditions.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H361 (94.12%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (94.12%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Health Hazard

Other CAS

6106-07-6

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Dates

[2]. Escobar-Morreale HF, et al. REVIEW: Treatment of hypothyroidism with combinations of levothyroxine plus liothyronine. J Clin Endocrinol Metab. 2005 Aug;90(8):4946-54.